molecular formula C21H15N5OS B2355821 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1705981-45-8

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2355821
CAS No.: 1705981-45-8
M. Wt: 385.45
InChI Key: MJNKISZUUJGGKT-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole moiety, a phenyl group, and a pyrazole ring. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions One common synthetic route begins with the preparation of the imidazo[2,1-b]thiazole core, which is then functionalized with a phenyl groupThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the benzimidazole core but lacks the pyrazole ring, resulting in different chemical and biological properties.

    Imidazo[2,1-b]thiazole-based aryl hydrazones: These compounds have a similar imidazo[2,1-b]thiazole core but differ in their functional groups and overall structure.

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to its combination of the imidazo[2,1-b]thiazole, phenyl, and pyrazole moieties. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyrazol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c27-20(15-5-3-6-16(13-15)26-10-4-9-22-26)23-18-8-2-1-7-17(18)19-14-25-11-12-28-21(25)24-19/h1-14H,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNKISZUUJGGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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